![molecular formula C13H13NO2 B13790563 4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its fused furoquinoline structure, which includes an ethoxy group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline can be achieved through several methods. One common approach involves the reaction of o-arylalkynyl quinoline aldehydes with sodium sulfide nonahydrate (Na2S·9H2O) via a domino reduction approach. This method is highly efficient and proceeds under mild conditions in an air atmosphere, yielding the desired product in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and sustainable practices are often applied. These include the use of recyclable catalysts, solvent-free reactions, and environmentally benign protocols to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the ethoxy group and the fused furoquinoline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparación Con Compuestos Similares
4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline can be compared with other similar compounds, such as:
4-Methyl-2,3-dihydrofuro[2,3-b]quinoline: This compound has a methyl group instead of an ethoxy group, which may result in different chemical reactivity and biological activity.
4-Hydroxy-2,3-dihydrofuro[2,3-b]quinoline: The presence of a hydroxy group can significantly alter the compound’s properties, including its solubility and ability to form hydrogen bonds.
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
4-ethoxy-2,3-dihydrofuro[2,3-b]quinoline |
InChI |
InChI=1S/C13H13NO2/c1-2-15-12-9-5-3-4-6-11(9)14-13-10(12)7-8-16-13/h3-6H,2,7-8H2,1H3 |
Clave InChI |
KMHJCOOVAHTWHG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C2CCOC2=NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


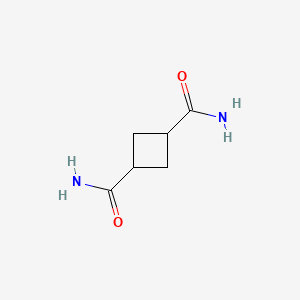

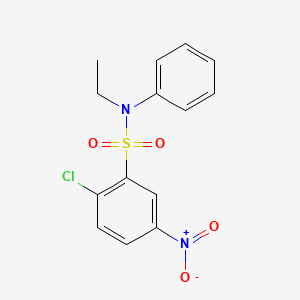

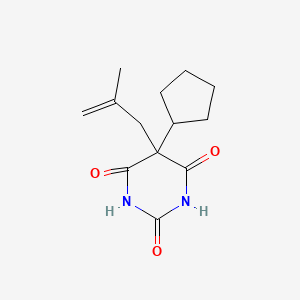
![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
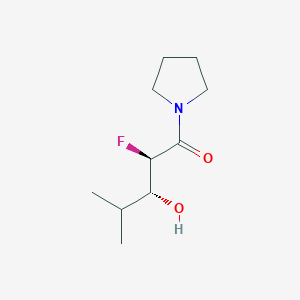
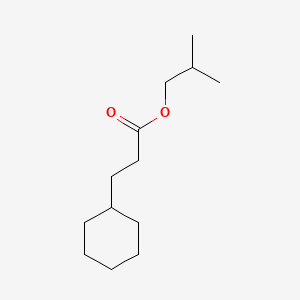
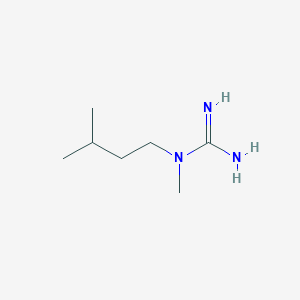
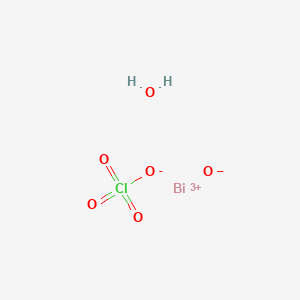
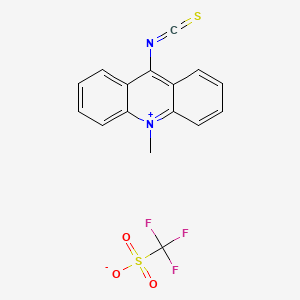
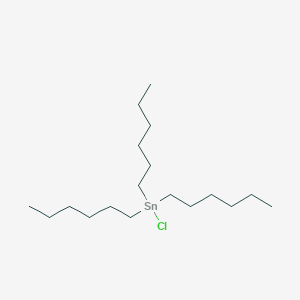
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
